molecular formula C14H32N2O2 B4907761 (2-{2-[2-(diethylamino)ethoxy]ethoxy}ethyl)diethylamine

(2-{2-[2-(diethylamino)ethoxy]ethoxy}ethyl)diethylamine

Cat. No.: B4907761
M. Wt: 260.42 g/mol
InChI Key: SBMVYNVBTJBDPO-UHFFFAOYSA-N
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Description

(2-{2-[2-(diethylamino)ethoxy]ethoxy}ethyl)diethylamine is a useful research compound. Its molecular formula is C14H32N2O2 and its molecular weight is 260.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.246378268 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(diethylamino)ethoxy]ethoxy]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O2/c1-5-15(6-2)9-11-17-13-14-18-12-10-16(7-3)8-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMVYNVBTJBDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130493-54-8
Details Compound: Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-[2-(diethylamino)ethoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-[2-(diethylamino)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130493-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101135833
Record name Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-[2-(diethylamino)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130493-54-8
Record name Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-[2-(diethylamino)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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